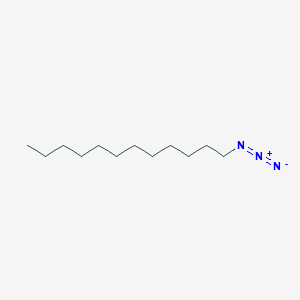
Lead(II) tellurate
Vue d'ensemble
Description
Lead(II) tellurate is an inorganic compound with the chemical formula PbTeO4 It is composed of lead, tellurium, and oxygen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead(II) tellurate can be synthesized through various methods. One common approach involves the reaction of lead(II) nitrate with sodium tellurate in an aqueous solution. The reaction typically proceeds as follows: [ \text{Pb(NO}_3\text{)}_2 + \text{Na}_2\text{TeO}_4 \rightarrow \text{PbTeO}_4 + 2\text{NaNO}_3 ]
Industrial Production Methods: In industrial settings, this compound can be produced by reacting lead(II) oxide with tellurium dioxide at high temperatures. This method ensures a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Lead(II) tellurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) tellurate under specific conditions.
Reduction: It can be reduced to elemental lead and tellurium in the presence of strong reducing agents.
Substitution: this compound can participate in substitution reactions where the tellurate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reactions with halide salts (e.g., NaCl, KBr) can lead to the formation of lead(II) halides.
Major Products Formed:
Oxidation: Lead(IV) tellurate (PbTeO6)
Reduction: Elemental lead (Pb) and tellurium (Te)
Substitution: Lead(II) halides (e.g., PbCl2, PbBr2)
Applications De Recherche Scientifique
Lead(II) tellurate has several scientific research applications, including:
Materials Science: It is used in the development of advanced materials with unique electrical and optical properties.
Chemistry: this compound serves as a precursor for synthesizing other tellurium-containing compounds.
Biology and Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is utilized in the production of specialized glass and ceramics with enhanced durability and thermal stability.
Mécanisme D'action
The mechanism of action of lead(II) tellurate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The compound’s ability to undergo redox reactions plays a crucial role in its mechanism of action.
Comparaison Avec Des Composés Similaires
- Lead(II) oxide (PbO)
- Lead(II) sulfate (PbSO4)
- Lead(II) chloride (PbCl2)
- Lead(II) iodide (PbI2)
Comparison: Lead(II) tellurate is unique due to its tellurate ion, which imparts distinct chemical and physical properties compared to other lead(II) compounds. For instance, while lead(II) oxide is primarily used in glass and ceramics, this compound’s applications extend to advanced materials and potential biomedical uses.
Propriétés
IUPAC Name |
lead(2+);tellurate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4Te.Pb/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZZLKHANGTWNE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)(=O)[O-].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4PbTe | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065665 | |
| Record name | Lead(II) tellurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13845-35-7 | |
| Record name | Lead(II) tellurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead(II) tellurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead(2+) tellurium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B3047303.png)
![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-nitro-](/img/structure/B3047304.png)










